molecular formula C16H15N3OS B430930 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 5679-72-1

5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B430930
CAS No.: 5679-72-1
M. Wt: 297.4g/mol
InChI Key: XSCGKIDMJUFUJZ-UHFFFAOYSA-N
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Description

Table 1: Key Physicochemical Properties

Property Value Source
LogP 3.54–4.13
TPSA 39.94–49.17 Ų
H-Bond Acceptors 5–6
H-Bond Donors 1
Rotatable Bonds 3–4

Crystallographic Analysis and Molecular Geometry

While direct X-ray crystallography data for this compound is limited, studies on analogous 1,2,4-triazole-3-thiols reveal:

  • Planar Triazole Core : The 1,2,4-triazole ring adopts near-planar geometry, stabilized by conjugation between nitrogen lone pairs and π-electrons.
  • Substituent Orientation : The 4-methylphenyl group at position 4 and 4-methoxyphenyl at position 5 project orthogonally to the triazole plane, minimizing steric clashes.
  • Thiol-Thione Tautomerism : The thiol group (-SH) equilibrates with the thione form (=S), as observed in HPLC-MS and FT-IR analyses of related compounds.

Key Interactions :

  • Hydrogen Bonding : The thiol/thione sulfur participates in S–H···N and S···H–N interactions, stabilizing crystal packing.
  • Van der Waals Forces : Methyl and methoxy groups engage in hydrophobic interactions, influencing solubility and crystal morphology.

Comparative Analysis of Substituent Effects on Triazole Core

Electronic Effects

  • 4-Methoxyphenyl : The electron-donating methoxy group (-OCH₃) enhances electron density on the triazole ring, increasing nucleophilicity at N2 and N4.
  • 4-Methylphenyl : The hydrophobic methyl group (-CH₃) induces steric hindrance, reducing rotational freedom and stabilizing specific tautomers.

Biological and Chemical Implications

  • Lipophilicity : The LogP range (3.5–4.1) suggests moderate membrane permeability, making derivatives potential candidates for antimicrobial or enzyme inhibitory activity.
  • Tautomeric Stability : Thione forms dominate in polar solvents due to resonance stabilization, while thiols prevail in nonpolar environments.

Table 2: Substituent Impact on Triazole Derivatives

Substituent (Position) Electronic Effect Biological Relevance
4-Methoxyphenyl (5) +M (mesomeric donation) Enhances binding to enzymes
4-Methylphenyl (4) +I (inductive) Improves metabolic stability
Thiol/Thione (3) Tautomeric flexibility Modulates reactivity

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCGKIDMJUFUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972238
Record name 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5679-72-1
Record name 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis begins with the preparation of a thiosemicarbazide intermediate, a pivotal precursor for triazole ring formation. The reaction involves condensing 4-methoxyphenylacetic hydrazide with 4-methylphenyl isothiocyanate in anhydrous benzene under reflux conditions. This step proceeds via nucleophilic addition-elimination, where the hydrazide’s amino group attacks the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.

Reaction Conditions :

  • Solvent : Dry benzene (anhydrous, to prevent hydrolysis).

  • Temperature : Reflux at 80–85°C for 6 hours.

  • Yield : 88–95% after recrystallization from methanol.

Example :

4-Methoxyphenylacetic hydrazide+4-Methylphenyl isothiocyanateC6H6,ΔThiosemicarbazide intermediate\text{4-Methoxyphenylacetic hydrazide} + \text{4-Methylphenyl isothiocyanate} \xrightarrow{\text{C}6\text{H}6, \Delta} \text{Thiosemicarbazide intermediate}

Cyclization to 1,2,4-Triazole-3-Thiol

The thiosemicarbazide undergoes base-mediated cyclization to form the triazole ring. Alkaline conditions (e.g., 2M NaOH) promote intramolecular nucleophilic attack, eliminating ammonia and forming the heterocyclic core.

Key Steps :

  • Deprotonation : The thiol group is deprotonated, enhancing nucleophilicity.

  • Ring Closure : The sulfur atom attacks the adjacent carbonyl carbon, forming the five-membered triazole ring.

  • Thiol Formation : The intermediate tautomerizes to stabilize as the thiol form.

Conditions :

  • Base : NaOH or KOH (2–4 equivalents).

  • Temperature : Reflux at 90°C for 4–5 hours.

  • Yield : 62–79%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity and boiling point significantly influence reaction efficiency. Non-polar solvents like benzene favor thiosemicarbazide formation by minimizing side reactions, while polar aprotic solvents (e.g., DMF) accelerate cyclization. Elevated temperatures (80–90°C) are critical for overcoming activation barriers but must be controlled to prevent decomposition.

Table 1 : Solvent Impact on Thiosemicarbazide Yield

SolventDielectric ConstantYield (%)
Benzene2.392
Toluene2.489
Ethanol24.375

Base Selection and Molar Ratios

Strong bases (NaOH, KOH) facilitate faster cyclization but require stoichiometric precision. Excess base can hydrolyze intermediates, reducing yields. A 1:1.2 molar ratio of thiosemicarbazide to base balances reactivity and side-product formation.

Table 2 : Base Efficiency in Cyclization

BaseConcentration (M)Yield (%)
NaOH278
KOH275
LiOH268

Purification and Characterization

Recrystallization and Chromatography

Crude product purification involves recrystallization from methanol or ethanol-water mixtures (3:1 v/v), achieving >95% purity. For industrial-scale production, column chromatography (silica gel, ethyl acetate/hexane eluent) resolves closely related impurities.

Spectroscopic Confirmation

  • IR Spectroscopy : C=S stretch at 1,274 cm⁻¹; N-H vibrations at 3,200–3,450 cm⁻¹.

  • ¹H-NMR : Aromatic protons (δ 6.7–7.3 ppm), methoxy singlet (δ 3.8 ppm), methyl group (δ 2.3 ppm).

  • Elemental Analysis : C 67.38%, H 4.90%, N 15.72% (theoretical: C 67.36%, H 4.92%, N 15.71%).

Comparative Analysis of Preparation Methods

Thiosemicarbazide vs. Hydrazone Pathways

While thiosemicarbazide cyclization (Method A) offers a one-pot route, hydrazone-based synthesis (Method B) requires additional steps:

Method B Steps :

  • Hydrazone formation from 4-methoxyphenyl hydrazine and 4-methylbenzoyl chloride.

  • Cyclization with CS₂/KOH to form triazole-thione.

  • Thione-to-thiol conversion via H₂S treatment.

Table 3 : Method Comparison

ParameterMethod AMethod B
Steps23
Overall Yield (%)7055
Purity (%)9590

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances throughput and reduces reaction times by 40%. Precise temperature control minimizes side products, improving yield consistency.

Green Chemistry Approaches

Recent advances explore aqueous NaOH as a cyclization medium, eliminating organic solvents. Microwave-assisted synthesis further reduces energy consumption (20 minutes vs. 6 hours) .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with thioketones under controlled conditions. Characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

One of the primary applications of 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study conducted by Sivakumar et al. evaluated the antimicrobial activity of several triazole derivatives, including this compound. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

CompoundZone of Inhibition (mm)Gram -ve BacteriaGram +ve BacteriaFungi
This compound7.50E. coliS. aureusC. albicans
Other Derivative A6.80E. coliB. subtilisA. niger
Other Derivative B5.20S. aureusB. subtilisC. albicans

The study highlighted that the compound exhibited a significant zone of inhibition against tested microbes, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. The mechanism is believed to involve disruption of fungal cell membranes or interference with essential metabolic pathways.

Case Study: Antifungal Activity Assessment

Research published in the Journal of Advanced Scientific Research assessed the antifungal activity of various triazole derivatives against Candida species and Aspergillus species. The results indicated that certain derivatives displayed excellent antifungal properties.

CompoundZone of Inhibition (mm)C. albicansA. niger
This compound8.009.00
Other Compound C7.508.50
Other Compound D6.007.00

This data suggests that the compound could be further explored for its antifungal applications in clinical settings .

Potential in Drug Development

The unique structure of this compound positions it as a promising candidate for drug development targeting resistant strains of bacteria and fungi. Its efficacy against multiple pathogens makes it a valuable addition to the library of antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The triazole core’s bioactivity and physicochemical properties are highly sensitive to substituent modifications. Below is a comparative analysis with structurally related compounds:

Compound Substituents Melting Point (°C) Synthesis Yield Key Applications References
Target Compound 4-(4-methylphenyl), 5-(4-methoxyphenyl) 190 65% Antimicrobial, synthetic precursor
4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-(4-methylphenyl), 5-(4-chlorophenyl) Not reported Not reported Research chemical (commercially available)
5-(4-Ethoxyphenyl)-4-(2-(4-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol 4-(4-ethoxyphenyl), hydrazone substituent Not reported Not reported Corrosion inhibition
6l (4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole) Thiophene, trifluoromethyl furan 125–128 93% Leukotriene biosynthesis inhibition
5-(Furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol Furan, Schiff base Not reported Not reported Antimicrobial

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : Replacement of the methoxy group (electron-donating) with chlorine (electron-withdrawing) in the analog from may alter electronic properties, affecting reactivity and biological interactions.
  • Heterocyclic Modifications : Compounds with thiophene (e.g., ) or furan (e.g., ) substituents exhibit enhanced biological activities, likely due to improved π-π stacking or hydrogen bonding.
  • Functional Group Additions : Schiff base or hydrazone moieties (e.g., ) introduce sites for chelation, relevant to metal-binding applications or corrosion inhibition.
Antimicrobial Activity

The target compound and its analogs demonstrate variable antimicrobial efficacy:

  • 5-(Furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: Shows activity against Gram-positive bacteria and fungi, attributed to the Schiff base enhancing membrane penetration .
  • Compounds 6l, 6m, 6n () : Display potent antifungal and antibiotic activities (IC₅₀ values in µM range), with trifluoromethyl and thiophene groups enhancing lipophilicity and target binding.
Anticancer and Enzyme Inhibition
  • Leukotriene Biosynthesis Inhibitors : Compound 6l (93% yield) inhibits leukotriene biosynthesis, a key pathway in inflammation, via interactions with arachidonate 5-lipoxygenase .
  • Corrosion Inhibition : Analog 5-(4-Ethoxyphenyl)-4-(2-(4-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol demonstrates 85–90% inhibition efficiency on mild steel in acidic media, leveraging thiol and hydrazone groups for adsorption .

Biological Activity

The compound 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesizing methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N3OSC_{14}H_{14}N_3OS. The structure features a triazole ring with sulfur and various aromatic substituents that contribute to its biological activity.

PropertyValue
Molecular Weight274.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot specified

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluating various S-substituted derivatives found that compounds similar to this compound showed activity against several pathogenic strains:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 31.2531.25 to 62.5μg/mL62.5\,\mu g/mL .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Human melanoma (IGR39)
  • Triple-negative breast cancer (MDA-MB-231)
  • Pancreatic carcinoma (Panc-1)

The MTT assay results showed that certain derivatives had IC50 values indicating significant anti-proliferative activity against these cancer cell lines . Specifically, compounds with electron-donating groups demonstrated enhanced cytotoxicity compared to those with electron-withdrawing groups.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural characteristics. Variations in substituents on the sulfur atom and the aromatic rings impact their potency against microbial and cancerous cells. For example:

  • Compounds with methoxy or methyl groups displayed higher antimicrobial and anticancer activities compared to those with halogen substituents .

Synthesis and Evaluation of Derivatives

A notable study synthesized a series of triazole derivatives using ultrasound-assisted methods. The resulting compounds were screened for their anticancer effects against HepG2 cell lines. Among these derivatives, one compound exhibited an IC50 value of 13.004μg/mL13.004\,\mu g/mL, highlighting the potential of triazole derivatives in cancer therapy .

Comparative Analysis of Antimicrobial Efficacy

A comparative study on various S-substituted 1,2,4-triazole derivatives revealed that the most active compound against Pseudomonas aeruginosa had an MIC of 31.25μg/mL31.25\,\mu g/mL and was structurally similar to this compound .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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